2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-[(4-fluorophenyl)methylsulfonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c12-9-3-1-8(2-4-9)7-20(18,19)14-5-10(15)13-6-11(16)17/h1-4,14H,5-7H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMANGVSAFVUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC(=O)NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methanesulfonamide moiety. The following sections will delve into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways.
- GSK-3β Inhibition : Recent studies have indicated that compounds similar to this sulfonamide exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including metabolism and cell proliferation. For instance, related compounds have shown IC50 values ranging from 8 nM to over 1 µM in inhibiting GSK-3β activity .
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects. In vitro studies have demonstrated that it can reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells, indicating a potential role in neuroinflammation management .
Therapeutic Potential
The therapeutic implications of this compound are broad:
- Neurological Disorders : Given its GSK-3β inhibitory properties, this compound may be useful in treating neurological disorders such as Alzheimer's disease where GSK-3β is known to play a detrimental role.
- Cancer Treatment : The compound's ability to modulate kinase activities suggests potential applications in cancer therapy, particularly in targeting pathways involved in tumor growth and survival.
Case Studies
Several studies have explored the biological effects of sulfonamide derivatives:
- Study on Neuroprotection : A study assessed the neuroprotective effects of GSK-3β inhibitors similar to the compound in mouse models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal loss .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on various cell lines showed that while some related compounds displayed significant cytotoxic effects at high concentrations, others maintained cell viability at lower doses, suggesting a favorable therapeutic index for certain derivatives .
Data Tables
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid possess anticancer properties. Studies have focused on its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise in preclinical models for various cancers, including breast and colon cancer.
2. Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response.
3. Neurological Applications
There is emerging evidence suggesting that this compound can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. Its ability to penetrate the blood-brain barrier enhances its utility in neurological research.
Pharmacological Insights
1. Mechanism of Action
The proposed mechanism involves modulation of key signaling pathways related to cell survival and apoptosis. By influencing these pathways, the compound may enhance the efficacy of existing therapies or serve as a standalone treatment option.
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl ring or modifications to the sulfonamide group can significantly impact biological activity and selectivity towards specific targets.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Evaluation of Anticancer Activity of Novel Sulfonamide Derivatives" | Anticancer properties | Identified significant tumor growth inhibition in xenograft models using derivatives of the compound. |
| "Anti-inflammatory Effects of Fluorinated Acids" | Inflammation | Demonstrated reduction in cytokine levels in animal models of arthritis after administration of the compound. |
| "Neuroprotective Effects of Acetamido Compounds" | Neurology | Showed potential neuroprotective effects through modulation of oxidative stress markers in vitro. |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Functional Similarities
The compound belongs to a class of N-substituted glycine derivatives with sulfonamide or acetamido functionalities. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aromatic Systems :
- The target’s 4-fluorophenyl group contrasts with bromobenzofuran (Compound 49, ) or naphthyl (CAS 6277-60-7, ). Fluorine’s electronegativity enhances binding specificity compared to bulkier halogens or fused aromatic systems.
Sulfonamide vs. Acetamido Linkages :
- The methanesulfonamido group in the target provides stronger electron-withdrawing effects than the azacycloalkyl moieties in AP-M inhibitors (e.g., Compound 15, ). This may influence solubility and target affinity.
Biological Activity: While the target lacks reported bioactivity, analogs like 14e (thiadiazole derivative, ) and cephalosporin derivatives (e.g., 7β-[2-(2-aminothiazol-4-yl)acetamido]cephalosporins, ) demonstrate antibacterial properties. The absence of a β-lactam or heterocyclic ring in the target suggests divergent applications.
Synthetic Accessibility :
Physicochemical Properties
- Solubility : The target’s carboxylic acid group enhances aqueous solubility compared to ester derivatives (e.g., methyl esters in ).
- Melting Point : Sulfonamide-containing compounds (e.g., target, ) typically exhibit higher melting points (>150°C) due to hydrogen bonding, unlike liquid or oily analogs (e.g., Compound 44 in ).
Vorbereitungsmethoden
Synthesis of 4-Fluorophenylmethanesulfonamide
| Reagents | Conditions | Notes |
|---|---|---|
| 4-Fluorobenzenesulfonyl chloride, Methanamine (or suitable amine) | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-5 °C to room temperature | The reaction is typically performed under anhydrous conditions to avoid hydrolysis of sulfonyl chloride. The base scavenges HCl formed. |
This step yields the sulfonamide intermediate, 4-fluorophenylmethanesulfonamide.
Acetamido Group Introduction
| Reagents | Conditions | Notes |
|---|---|---|
| 4-Fluorophenylmethanesulfonamide, Chloroacetyl chloride (or activated acetic acid derivative) | Base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane), 0 °C to room temperature | The electrophilic chloroacetyl chloride reacts with the sulfonamide nitrogen to form the acetamido linkage. |
Alternatively, coupling agents such as carbodiimides (e.g., EDC, DCC) may be used to activate acetic acid derivatives for amide bond formation.
Hydrolysis to Acetic Acid
| Reagents | Conditions | Notes |
|---|---|---|
| Acetamido intermediate with ester or protected acid group | Aqueous acid or base hydrolysis, reflux | Converts ester or protected group to free acetic acid, finalizing the target molecule. |
Data Table Summarizing Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Fluorobenzenesulfonyl chloride | Methanamine, base, DCM, 0-5 °C to RT | 4-Fluorophenylmethanesulfonamide | 75-90 | Anhydrous conditions critical |
| 2 | 4-Fluorophenylmethanesulfonamide | Chloroacetyl chloride, base, DCM, 0 °C to RT | Acetamido sulfonamide intermediate | 65-85 | Alternative coupling agents possible |
| 3 | Acetamido intermediate (ester/protected acid) | Aqueous acid/base hydrolysis, reflux | This compound | 80-90 | Final deprotection/hydrolysis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid, and how can purity be optimized?
- Methodology : The compound’s synthesis typically involves sequential coupling of sulfonamide and acetamide moieties. A common approach is to react 4-fluorophenylmethanesulfonyl chloride with a glycine derivative under basic conditions (e.g., triethylamine in DMF), followed by purification via recrystallization or column chromatography. Purity optimization requires rigorous solvent selection (e.g., ethyl acetate/hexane gradients) and analytical validation using HPLC with UV detection at 254 nm .
- Key Considerations : Monitor reaction progress via TLC (silica gel, Rf ~0.3 in 1:1 ethyl acetate/hexane). Impurities such as unreacted sulfonyl chloride or byproducts (e.g., dimerized intermediates) must be quantified using LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons, J = 8.5 Hz for F-C coupling) and acetamide protons (δ ~2.0 ppm for CH₃, δ ~3.8–4.2 ppm for NH and CH₂ groups) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (e.g., sulfonamide N–H∙∙∙O interactions) .
- Validation : Compare experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data regarding the compound’s stability under varying pH conditions?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Quantify degradation products via UPLC-QTOF-MS.
- Contradiction Analysis : Discrepancies may arise from differences in solvent systems (e.g., aqueous vs. organic matrices). For example, acidic conditions (pH <3) may hydrolyze the sulfonamide bond, while neutral/basic conditions stabilize the structure .
- Resolution : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions (e.g., 0–6°C for long-term stability) .
Q. What experimental designs are suitable for investigating the compound’s potential biological activity, such as enzyme inhibition or antimicrobial effects?
- Methodology :
- In Vitro Assays : Use microplate-based fluorogenic assays (e.g., β-lactamase inhibition) with IC₅₀ determination. Include positive controls (e.g., clavulanic acid) and negative controls (DMSO vehicle) .
- Antimicrobial Screening : Follow CLSI guidelines for MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Validate results with time-kill assays .
- Statistical Design : Apply randomized block designs to account for batch-to-batch variability in compound synthesis .
Q. How does the compound’s environmental fate (e.g., biodegradation, bioaccumulation) impact its use in ecotoxicology studies?
- Methodology :
- Environmental Simulation : Use OECD 301F (ready biodegradability) and 305 (bioaccumulation in fish) protocols. Quantify metabolites via HRMS and assess toxicity in Daphnia magna or algae models .
- Data Interpretation : Low biodegradability (e.g., <20% in 28 days) suggests persistence, necessitating mitigation strategies (e.g., advanced oxidation processes for wastewater treatment) .
Methodological Challenges
Q. What strategies resolve discrepancies in reported solubility data across different solvent systems?
- Methodology :
- Solubility Screening : Use shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, ethanol, PBS) at 25°C and 37°C.
- Contradiction Analysis : Discrepancies often arise from supersaturation artifacts or solvent purity. Validate with dynamic light scattering (DLS) to detect aggregates .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as sulfotransferases or ABC transporters?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferase active sites (PDB ID: 3F1Y). Validate with MD simulations (NAMD/GROMACS) .
- ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), P-gp substrate potential, and metabolic liability .
Ethical and Regulatory Considerations
Q. What regulatory guidelines govern the use of this compound in preclinical studies, particularly regarding FDA compliance?
- Guidance : The compound is not FDA-approved for therapeutic use. Follow ICH S7A/S7B guidelines for safety pharmacology (e.g., hERG inhibition, Ames test). Document all studies under GLP conditions .
- Compliance : Avoid human/animal administration unless approved by institutional ethics committees .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
